![molecular formula C10H22ClN B2686895 3-(3-Methylbutyl)piperidine hydrochloride CAS No. 1384669-07-1](/img/structure/B2686895.png)
3-(3-Methylbutyl)piperidine hydrochloride
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Overview
Description
“3-(3-Methylbutyl)piperidine hydrochloride” is a chemical compound with the molecular formula C10H22ClN . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidine derivatives can be synthesized through various methods. One such method involves a multicomponent reaction for the synthesis of highly functionalized piperidine scaffolds catalyzed by TMSI . Another approach involves the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes .Molecular Structure Analysis
The molecular structure of “3-(3-Methylbutyl)piperidine hydrochloride” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Drug Design and Synthesis
Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Anticancer Applications
Piperidine derivatives are being utilized as anticancer agents . They have shown promising results in the inhibition of cancer cell proliferation and metastasis .
Antiviral Applications
Piperidine derivatives have also been used in the development of antiviral drugs . They can interfere with the replication cycle of various viruses, providing a potential treatment option .
Antimalarial Applications
In the fight against malaria, piperidine derivatives have shown potential as antimalarial agents . They can inhibit the growth of Plasmodium parasites, the causative agent of malaria .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of various bacteria and fungi, providing a potential treatment for various infections .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can help relieve pain and reduce inflammation, providing potential treatments for various conditions .
Anti-Alzheimer and Antipsychotic Applications
In the field of neurology and psychiatry, piperidine derivatives have been used as anti-Alzheimer and antipsychotic agents . They can help improve cognitive function and manage psychiatric symptoms, providing potential treatments for Alzheimer’s disease and various psychiatric disorders .
Mechanism of Action
While the specific mechanism of action for “3-(3-Methylbutyl)piperidine hydrochloride” is not mentioned in the search results, piperidine derivatives have been found to exhibit various pharmacological activities. For instance, piperine, a piperidine alkaloid, has been found to have antioxidant, anti-inflammatory, anti-apoptotic, and bioavailability enhancing abilities .
Safety and Hazards
While specific safety data for “3-(3-Methylbutyl)piperidine hydrochloride” is not available, piperidine and its derivatives can pose various hazards. For instance, piperidine is classified as a flammable liquid, and it can be harmful if swallowed, toxic in contact with skin or if inhaled, and can cause severe skin burns and eye damage .
Future Directions
Piperidine and its derivatives, including “3-(3-Methylbutyl)piperidine hydrochloride”, have significant potential in the field of drug discovery. They are present in more than twenty classes of pharmaceuticals and have been used in various therapeutic applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
3-(3-methylbutyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-9(2)5-6-10-4-3-7-11-8-10;/h9-11H,3-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHVVMXFYJGZLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1CCCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylbutyl)piperidine hydrochloride | |
CAS RN |
1384669-07-1 |
Source
|
Record name | 3-(3-methylbutyl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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